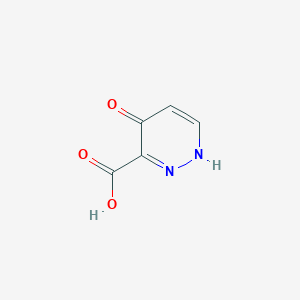![molecular formula C10H9N3S B6260472 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1368818-21-6](/img/no-structure.png)
2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile” can be deduced from its name. It contains a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Attached to this is a thiazole ring, another five-membered ring, but this time with three carbon atoms, one nitrogen atom, and one sulfur atom .Future Directions
The future directions for research on “2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile” could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of many pyrrole and thiazole compounds, it could be interesting to explore whether this compound has any biological activity .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile' involves the reaction of 1-methyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide to form 4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine, which is then reacted with acetyl chloride to form 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetamide. This compound is then reacted with sodium cyanide to form the final product, 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile.", "Starting Materials": [ "1-methyl-1H-pyrrole-3-carbaldehyde", "thiosemicarbazide", "acetyl chloride", "sodium cyanide" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide in ethanol to form 4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine.", "Step 2: Reaction of 4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine with acetyl chloride in ethanol to form 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetamide.", "Step 3: Reaction of 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetamide with sodium cyanide in ethanol to form 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile." ] } | |
CAS RN |
1368818-21-6 |
Product Name |
2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile |
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.3 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



